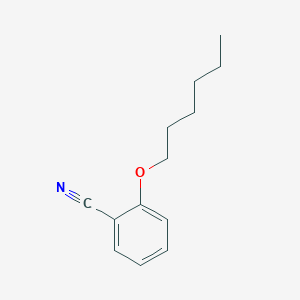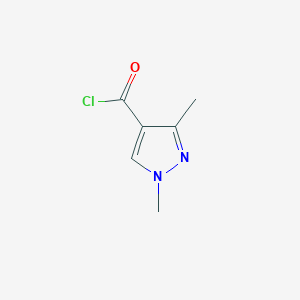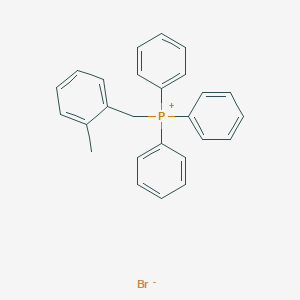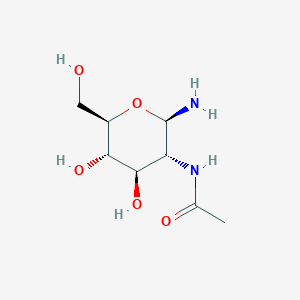![molecular formula C13H8ClNO B048209 5-Cloro-3-fenilbenzo[c]isoxazol CAS No. 719-64-2](/img/structure/B48209.png)
5-Cloro-3-fenilbenzo[c]isoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-phenyl-2,1-benzisoxazole (CBPB) is an organic compound that is widely used in synthetic organic chemistry. It is a versatile building block for many different types of reactions and is used in the synthesis of a variety of compounds. CBPB is a useful reagent in the synthesis of heterocyclic compounds and has been employed in a wide range of organic transformations. It has been used in the synthesis of a variety of compounds such as heterocyclic compounds, polymers, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
5-Cloro-3-fenilbenzo[c]isoxazol: es un compuesto heterocíclico significativo en química medicinal debido a su anillo isoxazol, que es un farmacóforo común en el diseño de fármacos . Este compuesto se ha utilizado en el desarrollo de nuevos fármacos debido a su capacidad para unirse a diversos objetivos biológicos. Sus derivados muestran promesa en el tratamiento de una gama de condiciones debido a sus diversas actividades biológicas, incluidas las propiedades anticancerígenas y el potencial como inhibidores de HDAC .
Aplicaciones antioxidantes y antibacterianas
El andamiaje isoxazol de This compound exhibe actividades antioxidantes, antibacterianas y antimicrobianas . Estas propiedades lo convierten en un compuesto valioso para la investigación de nuevos tratamientos para infecciones y enfermedades causadas por el estrés oxidativo.
Estrategias sintéticas ecológicas
Los investigadores están explorando rutas sintéticas libres de metales para isoxazoles como This compound para superar las desventajas de las reacciones catalizadas por metales, como los altos costos y las preocupaciones ambientales . Desarrollar tales métodos ecológicos es crucial para las prácticas de química sostenible.
Nanocatálisis
Se está investigando el potencial del compuesto en la nanocatálisis, particularmente en el contexto de su uso en la síntesis orientada a la diversidad y los sistemas de administración de fármacos . Los nanocatalizadores que presentan anillos isoxazol podrían conducir a procesos catalíticos más eficientes y dirigidos.
Química combinatoria
This compound: juega un papel en la química combinatoria, donde se puede utilizar para generar una variedad diversa de bibliotecas químicas para la detección de alto rendimiento, acelerando el proceso de descubrimiento de fármacos .
Diseño de fármacos anticancerígenos
El papel del compuesto en el diseño de fármacos anticancerígenos es particularmente notable. Su estructura se puede modificar para dirigirse a células cancerosas específicas, lo que podría conducir al desarrollo de terapias contra el cáncer más efectivas .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .
Direcciones Futuras
The future directions of research on 5-Chloro-3-phenyl-2,1-benzisoxazole could involve further exploration of its synthesis methods, its potential applications in pharmaceuticals, and a deeper understanding of its mechanism of action . It could also involve the development of safer handling and disposal methods .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be achieved through a three-step process involving the conversion of 2-nitrobenzaldehyde to 2-amino-5-chlorobenzophenone, which is then cyclized to form 5-Chloro-3-phenyl-2,1-benzisoxazole.", "Starting Materials": [ "2-nitrobenzaldehyde", "chlorobenzene", "phenyl magnesium bromide", "ammonium chloride", "sodium hydroxide", "acetic acid", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-chlorobenzophenone", "React 2-nitrobenzaldehyde with chlorobenzene and phenyl magnesium bromide in the presence of ammonium chloride and sodium hydroxide to form 2-amino-5-chlorobenzophenone", "Step 2: Cyclization of 2-amino-5-chlorobenzophenone to form 5-Chloro-3-phenyl-2,1-benzisoxazole", "React 2-amino-5-chlorobenzophenone with acetic acid and sulfuric acid to form an intermediate", "Add hydrogen peroxide to the intermediate to form 5-Chloro-3-phenyl-2,1-benzisoxazole" ] } | |
Número CAS |
719-64-2 |
Fórmula molecular |
C13H8ClNO |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
4-chloro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
KRTKCZJFVDRDSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Cl |
Otros números CAS |
719-64-2 |
Pictogramas |
Irritant |
Sinónimos |
3-Phenyl-5-chloroanthranil; 5-Chloro-3-phenyl-2,1-benzisoxazole; 5-Chloro-3-phenyl-2,1-benzisoxazoles; 5-Chloro-3-phenylanthranil; 5-Chloro-3-phenylbenz[c]isoxazole; NSC 405896; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a phenyl group at the 3-position influence the reactivity of 5-Chloro-3-phenyl-2,1-benzisoxazole during nitration compared to 5-Chloro-2,1-benzisoxazole?
A1: The study demonstrates a significant difference in the nitration behavior between 5-Chloro-2,1-benzisoxazole and 5-Chloro-3-phenyl-2,1-benzisoxazole []. While the former undergoes mononitration at the 4-position, the latter yields dinitrated products. This difference arises from the presence of the phenyl group at the 3-position in 5-Chloro-3-phenyl-2,1-benzisoxazole. This suggests that the phenyl group increases the electron density of the benzisoxazole system, making it more susceptible to electrophilic attack, and also activates the phenyl ring itself towards nitration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)












